5-Bromo-2-(2-thienyl)-1,3-benzoxazole

Description

Molecular Architecture and Crystallographic Analysis

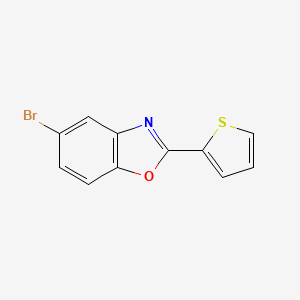

The molecular architecture of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole exhibits a complex heterocyclic framework consisting of a fused benzoxazole ring system connected to a thiophene ring through a conjugated linkage. The benzoxazole core maintains a planar configuration, with the benzene ring fused to an oxazole ring through shared carbon atoms. Crystallographic studies of related benzoxazole derivatives have demonstrated that the benzoxazole moiety typically exhibits minimal deviation from planarity, with maximum deviations from the mean plane typically not exceeding 0.013 Angstroms. This planarity is essential for maintaining the aromatic character and electronic conjugation throughout the system.

The thiophene ring attached at the 2-position of the benzoxazole adopts a specific geometric orientation that influences the overall molecular conformation. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-bromo-2-thiophen-2-yl-1,3-benzoxazole, reflecting the systematic naming convention for the substituent positions. The bromine atom at the 5-position of the benzoxazole ring introduces significant electronic and steric effects that modify the overall molecular properties.

Structural analysis reveals that the compound adopts the canonical Simplified Molecular Input Line Entry System notation as C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H indicates the presence of six aromatic hydrogen atoms distributed across the heterocyclic framework.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-thiophen-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLQXVUCQBGVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650783 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-09-0 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Key findings include:

- Antimicrobial Activity : Studies have shown that 5-Bromo-2-(2-thienyl)-1,3-benzoxazole demonstrates significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. Its mechanism of action is linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication .

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through various pathways. Molecular docking studies suggest it interacts with specific targets involved in cancer progression .

Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against multiple bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Percentage Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 85 |

| Streptococcus pyogenes | 18 | 82 |

| Escherichia coli | 25 | 90 |

| Pseudomonas aeruginosa | 15 | 72 |

These findings highlight its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Molecular docking analyses revealed strong binding affinities to proteins involved in cell cycle regulation, suggesting its role as a potential anticancer drug candidate .

Potential Applications in Drug Development

Given its promising biological activities, this compound can be further explored for:

- Development of New Antibiotics : Targeting resistant bacterial strains.

- Cancer Therapeutics : As part of combination therapies for enhanced efficacy.

- Enzyme Inhibition Studies : Understanding its role in inhibiting specific enzymes could lead to new drug discovery avenues.

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-thienyl)-1,3-benzoxazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

Several benzoxazole derivatives share structural similarities with 5-Bromo-2-(2-thienyl)-1,3-benzoxazole, differing primarily in substituents at the 2-position:

Key Observations :

- Electronic Effects : The thienyl group enhances π-π stacking due to its conjugated system, whereas alkyl groups (methyl, ethyl) increase lipophilicity but reduce electronic delocalization .

- Reactivity : The chloromethyl substituent in 5-Bromo-2-(chloromethyl)-1,3-benzoxazole allows for further functionalization, unlike the inert ethyl or methyl groups .

- Safety : Ethyl-substituted derivatives are classified as irritants, highlighting the need for careful handling .

Thiazole and Thiadiazole Analogues

Compounds with thiazole or thiadiazole cores share functional similarities but differ in heteroatom composition:

Key Observations :

Substituent Impact on Properties

- Bromine : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Common in all compared compounds.

- Thienyl vs. Phenyl : Thienyl groups (5-membered, sulfur-containing) offer stronger electron-richness compared to phenyl, affecting charge transport in materials science .

- Alkyl vs. Halogenated Substituents: Alkyl groups (methyl, ethyl) improve solubility in non-polar solvents, while halogenated groups (chloromethyl) increase reactivity .

Biological Activity

5-Bromo-2-(2-thienyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. The presence of bromine and thienyl groups enhances its biological activity. The synthesis of this compound typically involves conventional organic synthesis methods that may include cyclization reactions and halogenation processes.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Moderate antifungal activity against Candida albicans and Aspergillus clavatus.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Streptococcus pyogenes | 20 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 30 μg/mL |

| Candida albicans | 40 μg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly due to its effectiveness against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely documented. Research indicates that compounds within this class can induce apoptosis in cancer cell lines. For example, studies have shown that derivatives like this compound exhibit cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.8 |

| HeLa | 10.4 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies suggest that it may inhibit DNA gyrase in bacteria, which is crucial for DNA replication . In cancer cells, the compound appears to activate apoptotic pathways by modulating p53 protein levels and caspase activation .

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of benzoxazole derivatives showed significant antibacterial activity against resistant strains of E. coli, supporting the development of new antibiotics .

- Cancer Cell Studies : Research on MCF-7 cells indicated that treatment with benzoxazole derivatives led to increased apoptosis rates compared to untreated controls, suggesting a promising avenue for breast cancer therapy .

Preparation Methods

General Synthetic Strategy

The preparation of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole typically proceeds through:

- Formation of the 5-bromo-1,3-benzoxazole scaffold.

- Introduction of the 2-thienyl substituent via cross-coupling reactions such as Suzuki-Miyaura coupling.

- Use of appropriate halogenated precursors and organometallic reagents under controlled conditions.

Preparation of 5-Bromo-1,3-benzoxazole Precursors

The 5-bromo-1,3-benzoxazole core can be synthesized by cyclization of 2-amino-4-bromophenol with orthoesters or acylating agents under reflux conditions.

Introduction of the 2-Thienyl Group via Cross-Coupling

The key step to obtain this compound is the palladium-catalyzed Suzuki coupling between the 5-bromo-1,3-benzoxazole derivative and a 2-thienyl boronic acid or ester.

Alternative Synthetic Routes and Oxidative Cyclization

Other methods reported for benzoxazole derivatives include oxidative cyclization of ortho-hydroxyaryl ketimines using hypervalent iodine reagents such as [bis(acetoxy)iodo]benzene under mild conditions.

Summary Table of Key Preparation Methods

| Method | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Cyclization with orthoester | 2-Amino-4-bromophenol | Trimethyl orthoacetate | Reflux 1.5 h | Not specified | Straightforward cyclization |

| Reduction of nitro precursor | 2-Nitro-4-bromophenol | SnCl2·2H2O | Variable | Moderate | Avoids debromination |

| Suzuki coupling | 5-Bromo-2-methylbenzoxazole + 2-thienyl boronic acid | Pd(PPh3)4, K2CO3, ethanol/toluene | Reflux 20 h | Not specified | Classic cross-coupling |

| Copper-catalyzed coupling | 5-Bromo-2-methylbenzoxazole + 2-thienyl boronic acid | CuI, K2CO3, quinolin-8-ol, DMSO, microwave | 160°C, 0.5 h | Moderate | Microwave-assisted, rapid reaction |

| Oxidative cyclization | 5-Bromo o-hydroxyacetophenone imine | [bis(acetoxy)iodo]benzene, triethylamine | 20°C, 0.5 h | 82-83 | Mild, high-yield oxidative method |

Research Findings and Notes

- The bromine substituent at the 5-position is sensitive to reduction conditions; Pd-catalyzed hydrogenation can cause debromination, so SnCl2·2H2O is preferred for nitro group reduction.

- Microwave irradiation significantly reduces reaction times in copper-catalyzed coupling while maintaining good yields and selectivity.

- The Suzuki coupling remains the most versatile and widely used method for introducing the 2-thienyl substituent, with careful degassing and reflux conditions ensuring high conversion.

- Oxidative cyclization using hypervalent iodine reagents offers a mild alternative to traditional cyclization, with good yields and operational simplicity.

Q & A

Q. How is high-throughput crystallography leveraged to study polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.